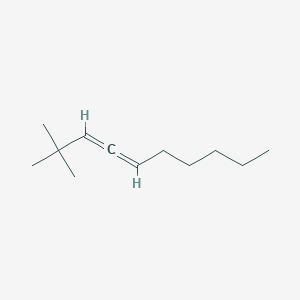

2,2-Dimethyldeca-3,4-diene

Description

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h9,11H,5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYOJWAFNPKWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153450 | |

| Record name | 2,2-Dimethyldeca-3,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121959-79-3 | |

| Record name | 2,2-Dimethyldeca-3,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121959793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyldeca-3,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characteristics and Reactivity Principles of the Compound Class

General Synthetic Strategies for Allenes and Cumulated Dienes

A variety of synthetic routes have been developed for the preparation of allenes and cumulated dienes, each with its own advantages and substrate scope. organic-chemistry.org These methods often involve the transformation of readily available starting materials through specific reaction cascades. organic-chemistry.org

The dimerization of alkynes or allenes represents a direct method for constructing more complex diene systems. Transition metal catalysts, such as those based on rhodium, nickel, or ruthenium, are often employed to facilitate these transformations. pressbooks.pubcymitquimica.com For instance, rhodium(I) complexes can catalyze the dimerization of monosubstituted allenes to form cross-conjugated trienes. pressbooks.pub Similarly, ruthenium-catalyzed intermolecular dimerization of 1,1-disubstituted allenes provides a pathway to densely substituted organic-chemistry.orgdendralenes, which are acyclic cross-conjugated polyenes. cymitquimica.com Palladium-catalyzed dimerization of monosubstituted allenes also yields substituted cross-conjugated trienes. pressbooks.pub These dimerization reactions are valuable for creating carbon-carbon bonds and increasing molecular complexity in a single step.

The dehydration of alcohols and diols is a classical and effective method for the formation of alkenes and dienes. lumenlearning.comorgsyn.org This process typically involves treating the alcohol with a strong acid, such as sulfuric acid or phosphoric acid, at elevated temperatures. orgsyn.orgsigmaaldrich.com The reaction proceeds through an E1 or E2 elimination mechanism, where a molecule of water is removed to form a double bond. orgsyn.org For the synthesis of dienes, diols can undergo a double dehydration reaction. reddit.com The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting diene. For example, passing ethanol (B145695) vapor over heated aluminum oxide can produce ethene. acs.org While effective, the use of strong acids like concentrated sulfuric acid can sometimes lead to side reactions and charring. acs.org

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes with a high degree of control over the location of the double bond. csic.es This reaction involves the interaction of a phosphorus ylide with an aldehyde or a ketone. csic.esresearchgate.net The versatility of the Wittig reaction extends to the synthesis of allenes. researchgate.net This can be achieved by using a stabilized phosphorus ylide, such as an allenylphosphonate, which reacts with a carbonyl compound to generate the allene structure. researchgate.net The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is also of significant interest for the regio- and stereocontrolled synthesis of allenes.

Elimination reactions are a cornerstone in the synthesis of dienes. organic-chemistry.org These reactions typically involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. Dienes can be prepared through the dehydrohalogenation of dihalides, which involves two successive elimination reactions. lumenlearning.com The use of a strong, sterically hindered base is often crucial to favor the elimination pathway over competing substitution reactions. libretexts.org Similarly, the elimination of unsaturated alcohols and alkyl halides can also yield dienes. organic-chemistry.org The stability of the resulting diene often dictates the major product, with conjugated dienes generally being more stable and therefore more favored than isolated dienes. organic-chemistry.org

Targeted Synthesis Approaches for this compound and its Isomers

While general methods provide a toolbox for allene synthesis, targeted approaches are necessary to produce specific molecules like this compound with the desired substitution pattern.

The synthesis of this compound can be envisioned through a multi-step pathway that combines several key organic transformations. A plausible route involves the creation of a suitable precursor followed by a final step to generate the allene functionality.

A potential synthetic route commences with the formation of a propargyl alcohol. This can be achieved through the nucleophilic addition of an acetylide to an aldehyde. Specifically, the lithium acetylide of 3,3-dimethyl-1-butyne (B43207) can be reacted with pentanal. lumenlearning.com This reaction forms the key intermediate, 2,2-dimethyl-dec-3-yn-5-ol.

The subsequent step involves the conversion of the secondary alcohol in 2,2-dimethyl-dec-3-yn-5-ol to a good leaving group, such as a bromide. This transformation can be accomplished using a suitable brominating agent like phosphorus tribromide. This yields the precursor, (+/-)-5-bromo-2,2-dimethyl-3-decyne.

The final step to generate the target allene, this compound, involves the reaction of (+/-)-5-bromo-2,2-dimethyl-3-decyne with chromium dichloride. This method has been reported for the synthesis of the enantiomer, (-)-2,2-dimethyl-3,4-decadiene.

Table 1: Key Reactions in the Proposed Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Acetylide Addition | 3,3-dimethyl-1-butyne, Pentanal | n-Butyllithium | 2,2-dimethyl-dec-3-yn-5-ol |

| 2 | Bromination | 2,2-dimethyl-dec-3-yn-5-ol | Phosphorus tribromide (PBr₃) | (+/-)-5-bromo-2,2-dimethyl-3-decyne |

| 3 | Allene Formation | (+/-)-5-bromo-2,2-dimethyl-3-decyne | Chromium dichloride (CrCl₂) | This compound |

Stereoselective and Enantioselective Synthesis for Allene/Diene Scaffolds

The synthesis of axially chiral allenes has become a significant area of research, driven by the presence of this motif in numerous natural products and its utility as a chiral building block in organic synthesis. bohrium.com A variety of catalytic systems have been developed to control the stereochemistry of the allene axis, often with high efficiency and enantioselectivity.

Chiral phosphoric acids have emerged as powerful organocatalysts for the stereoselective synthesis of allenes. bohrium.comCurrent time information in Bangalore, IN. For instance, they can catalyze the asymmetric 1,6-conjugate addition of nucleophiles to in situ generated alkynyl imine methides, derived from propargylic alcohols, to produce axially chiral tetrasubstituted allenes with high yields and enantioselectivity. Current time information in Bangalore, IN. Another strategy involves the enantio- and diastereoselective synthesis of allenes containing both axial and central chirality through a cascade 1,8-addition/dearomatization-cyclization reaction, also catalyzed by chiral phosphoric acid. Current time information in Bangalore, IN. These methods, while demonstrated on complex, often aromatic, substrates, establish a proof of principle for the catalytic generation of chiral allenes from propargylic precursors.

Transition metal catalysis is another cornerstone of enantioselective allene synthesis. Copper(I)-catalyzed cross-coupling of aryldiazoalkanes with terminal alkynes, employing chiral bisoxazoline ligands, affords trisubstituted allenes with excellent yields and enantiomeric excesses. nih.gov The proposed mechanism involves an alkynyl migratory insertion into a copper(I) carbene intermediate as the key chirality-determining step. nih.gov Furthermore, copper hydride-catalyzed semireduction of conjugated enynes provides a mild and efficient route to 1,3-disubstituted allenes, tolerating a wide range of functional groups. rsc.org

Palladium catalysis has also been successfully applied to the asymmetric synthesis of allenes. Chiral palladium catalysts can be used in the reaction of 2-halo- or 2-trifloxy-1,3-butadiene derivatives with soft nucleophiles to produce axially chiral allenes with high enantiomeric excess. mdpi.com This reaction proceeds through an exo-alkylidene-π-allylpalladium intermediate in a formal SN2' fashion. mdpi.com

Other notable methods include the iron porphyrin-catalyzed olefination of ketenes with diazoacetate, which can be rendered enantioselective by using a chiral phosphine (B1218219) ligand, and the silver(I)-mediated stereospecific transformation of optically active propargylamines to axially chiral allenes. nih.govrsc.org

While these methodologies have not been explicitly applied to the synthesis of this compound, they provide a robust framework for designing a potential enantioselective synthesis. For example, a suitably substituted propargylic precursor could, in principle, be subjected to a copper-catalyzed reaction to install the chiral allene moiety.

Table 1: Overview of Catalytic Systems for Enantioselective Allene Synthesis

| Catalyst System | Type of Allene | Key Features |

|---|---|---|

| Chiral Phosphoric Acid | Tetrasubstituted | Organocatalytic, high yields, high enantioselectivity. bohrium.comCurrent time information in Bangalore, IN. |

| Copper(I)/Chiral Bisoxazoline | Trisubstituted | Cross-coupling of diazoalkanes and alkynes, high yields and ee's. nih.gov |

| Copper Hydride | 1,3-Disubstituted | Semireduction of enynes, mild conditions, broad functional group tolerance. rsc.org |

| Palladium/Chiral Ligand | Multisubstituted | Reaction of butadiene derivatives with nucleophiles, high ee's. mdpi.com |

| Iron Porphyrin/Chiral Phosphine | - | Olefination of ketenes, high yields and enantioselectivity. nih.gov |

Preparation of Diene Precursors for Further Elaboration

The synthesis of functionalized dienes is a critical step in many synthetic sequences, as these compounds can be elaborated into more complex structures, including allenes. Various methods have been developed for the stereoselective construction of 1,3-dienes, which can serve as versatile precursors.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of dienes. For example, palladium-catalyzed reactions of aryl and vinylic halides with substituted allenes can produce 1,3-dienes in good to excellent yields. organic-chemistry.org The Heck olefination of vinyl bromides using a palladium catalyst also provides a route to a broad range of 1,3-dienes. The stereoselective synthesis of conjugated dienes can also be achieved through the palladium-catalyzed cross-coupling of alkenyltrifluoroborates with alkenyl bromides.

The hydroboration-iodination of alkynes is a classic method for the stereoselective synthesis of conjugated dienes. acs.org More contemporary approaches include the rhodium-catalyzed reaction of enaminones with cyclopropenes to generate dicarbonyl-functionalized 1,3-dienes under mild conditions. rsc.org

The synthesis of highly substituted 1,3-dienes can be accomplished through the halonium-promoted 1,2-sulfur migration of propargylic thioethers. rsc.org This method offers high regio- and diastereoselectivity and the resulting halo- and thio-substituted dienes can be further functionalized. rsc.org For instance, these dienes can be used to synthesize highly substituted thiophenes and selenophenes. rsc.org

Furthermore, the cobalt(I)-catalyzed regio- and enantioselective hydroacylation of 1,3-dienes with aldehydes provides access to ketones with an additional alkene functionality that is available for further synthetic transformations. nih.gov The regioselectivity of this reaction can be controlled by the choice of ligand and the substitution pattern of the diene. nih.gov

Enyne metathesis, catalyzed by metal carbenes, is another valuable strategy for constructing 1,3-dienes from alkyne and alkene precursors. nih.gov This method, along with other modern techniques like photoredox catalysis, continues to expand the toolbox for preparing stereodefined dienes.

These methodologies for preparing functionalized dienes are crucial as they can furnish the necessary building blocks for subsequent reactions, potentially leading to the synthesis of allenes like this compound. For example, a suitably substituted 1,3-diene could undergo a series of reactions, such as addition and elimination, to construct the allene moiety.

Table 2: Selected Methodologies for the Synthesis of Diene Precursors

| Method | Reactants | Key Features |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Alkenyltrifluoroborates and Alkenyl bromides | Stereoselective synthesis of conjugated dienes. |

| Hydroboration-Iodination | Alkynes | Stereoselective synthesis of conjugated dienes. acs.org |

| Rhodium-Catalyzed Reaction | Enaminones and Cyclopropenes | Synthesis of dicarbonyl functionalized 1,3-dienes under mild conditions. rsc.org |

| Halonium-Promoted Sulfur Migration | Propargylic Thioethers | Synthesis of highly substituted 1-halo-2-thio-1,3-dienes. rsc.org |

| Cobalt-Catalyzed Hydroacylation | 1,3-Dienes and Aldehydes | Enantioselective synthesis of ketones with a diene moiety for further elaboration. nih.gov |

Reactivity and Reaction Mechanisms of 2,2 Dimethyldeca 3,4 Diene and Allene/diene Systems

Electrophilic Addition Reactions

Electrophilic additions to allenes, including 2,2-Dimethyldeca-3,4-diene, are complex due to the presence of two adjacent double bonds. The regioselectivity of these reactions is a key consideration.

The regioselectivity of electrophilic addition to unsymmetrical allenes is dictated by the formation of the most stable carbocation intermediate. In the case of this compound, the two double bonds are not electronically equivalent. The C3=C4 double bond is substituted with a bulky tert-butyl group at the C2 position, while the C4=C5 double bond is part of a longer alkyl chain.

Protonation of the central carbon (C4) is generally disfavored as it leads to a less stable vinyl cation. Therefore, electrophilic attack will occur at one of the terminal carbons of the allene (B1206475) system (C3 or C5). The stability of the resulting carbocation will determine the major product.

Attack at C3: Protonation at C3 would lead to a carbocation at C4, which is a vinyl cation and thus unstable.

Attack at C5: Protonation at C5 would generate an allylic carbocation at C4, which is stabilized by resonance.

Therefore, the addition of an electrophile (E+) to this compound is expected to proceed via attack at the C5 position to form the more stable resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile (Nu-) can then occur at either C3 or C5 of the allylic carbocation, leading to a mixture of products. The electronic properties of the two C=C bonds in substituted allenes are a determining factor in the regioselectivity of these reactions.

Generally, in electrophilic additions of haloacids to conjugated dienes, the more substituted carbon atom becomes bonded to the heteroatom of the acid, while the less substituted carbon is protonated. While this compound is a cumulated diene, the principle of forming the most stable carbocation intermediate still governs the reaction's regioselectivity.

| Reactant | Electrophile | Intermediate Carbocation | Potential Products |

| This compound | H+ | Resonance-stabilized allylic cation | 2,2-Dimethyl-dec-4-en-3-yl cation and 2,2-Dimethyl-dec-3-en-5-yl cation |

| This compound | Br+ | Bromonium ion intermediate | Mixture of bromo-alkenes |

Cycloaddition Reactions

Allenes can participate as either the 2π or 4π component in cycloaddition reactions. Their involvement in Diels-Alder reactions is a significant aspect of their chemistry.

In the context of a Diels-Alder reaction, an allene can function as the dienophile, reacting with a conjugated diene. The reaction involves the 4 π-electrons of the diene and 2 π-electrons of one of the double bonds of the allene. The driving force for this [4+2] cycloaddition is the formation of more stable σ-bonds from π-bonds.

Allenes typically have higher activation barriers in Diels-Alder reactions compared to ethylene and acetylene. For instance, the reaction of allene with butadiene has a higher activation barrier than the corresponding reactions with ethylene or acetylene. The mechanism of the Diels-Alder reaction involving allenes can be either concerted or stepwise, proceeding through a diradical intermediate. Computational studies on the reaction of allene with butadiene have shown that a single transition state can lead to both the concerted [4+2] cycloadduct and a diradical intermediate that can subsequently form either the Diels-Alder adduct or a [2+2] adduct.

A key feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. For a 1,3-disubstituted allene, which is chiral, this axial chirality is transferred to the stereocenters of the cycloadduct. This stereospecificity is a strong indicator of a concerted mechanism where the bonds are formed simultaneously. Even in cases where a stepwise diradical mechanism is proposed, the collapse of the intermediate to the product must be faster than bond rotation to account for the observed stereospecificity.

In the reaction of a chiral allene, the configuration of the substituents on the allene determines the stereochemistry of the resulting cyclohexene ring.

| Diene | Dienophile (Allene) | Key Feature | Stereochemical Outcome |

| 1,3-Butadiene | (R)-1,3-disubstituted allene | Axial chirality of allene | Formation of diastereomeric products with new stereocenters |

| Cyclopentadiene | Monosubstituted allene | Formation of bridged bicyclic compounds | Endo/exo selectivity observed |

Intramolecular Diels-Alder reactions of substrates containing both a diene and an allenic dienophile tethered together are powerful methods for the synthesis of complex cyclic systems. These reactions are often entropically favored. For example, methyl (E,E)-dodeca-2,3,8,10-tetraenoate and methyl (E,E)-undeca-2,3,7,9-tetraenoate have been shown to undergo intramolecular Diels-Alder reactions. The presence of a Lewis acid can significantly influence the reaction, often allowing it to proceed at a lower temperature and with enhanced endo-selectivity.

The facility of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, electron-donating groups on the diene raise the energy of its HOMO, also promoting the reaction.

For allenes to act as effective dienophiles, they often require activation by electron-withdrawing groups. However, strained allenes, such as 1,2-cyclohexadiene, can undergo facile Diels-Alder reactions even with unreactive dienes due to the relief of ring strain in the transition state.

The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes, which are locked in the s-cis conformation, are often highly reactive.

| Diene Type | Dienophile (Allene) Type | Reactivity Trend |

| Electron-rich | Electron-poor | High reactivity |

| Electron-neutral | Electron-neutral | Low reactivity, requires harsh conditions |

| Cyclic (s-cis fixed) | Strained allene | High reactivity |

[2+2] Cycloadditions

The allene functional group is a versatile component in [2+2] cycloaddition reactions with alkenes and alkynes, providing a direct route to cyclobutane and cyclobutene skeletons. wikipedia.orgorganicreactions.org These reactions can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.orgorganicreactions.org For an unsymmetrical allene like this compound, the regioselectivity of the cycloaddition is a key consideration, as the reaction can occur at either the internal (C3=C4) or terminal (C4=C5) double bond.

Thermal [2+2] cycloadditions of allenes often require high temperatures and may proceed through a stepwise diradical mechanism. wikipedia.org The regioselectivity is influenced by the stability of the intermediate diradical. For this compound, cycloaddition with an alkene like acrylonitrile would likely favor reaction at the less substituted terminal double bond (C4=C5) to minimize steric hindrance. The reaction would proceed through the formation of the more stable diradical intermediate. The stereochemistry of the products is determined by the conformational preferences of these intermediates during ring closure. wikipedia.org

Transition metal catalysis can offer milder reaction conditions and improved selectivity. wikipedia.orgorganicreactions.org Various metals, including ruthenium, have been shown to catalyze the intramolecular [2+2] cycloaddition of allenenes, leading to bicyclo[3.2.0]heptane skeletons with high diastereoselectivity. nih.gov Lewis acid-promoted [2+2] cycloadditions, for instance with electron-deficient allenes, also proceed under mild conditions. libretexts.org In the case of this compound, a suitable transition metal catalyst could potentially control which of the two double bonds participates in the cycloaddition.

The intramolecular version of the [2+2] cycloaddition is a powerful tool for constructing polycyclic systems. wikipedia.orgyoutube.comnih.gov If this compound were part of a larger molecule containing an appropriately positioned alkene or alkyne tether, it could undergo an intramolecular [2+2] cycloaddition to form complex bicyclic or polycyclic structures. Quantum chemical calculations on similar allene-yne systems suggest these reactions likely proceed through a stepwise diradical pathway. nih.gov

Table 1: Regioselectivity in [2+2] Cycloaddition of Substituted Allenes with Alkenes

| Allene Substituent(s) | Alkene | Product(s) | Regioselectivity | Reference |

| 1,1-Dimethyl | Dimethylfumarate | Cycloadducts at internal C=C | High | wikipedia.org |

| 1,3-Dimethyl | Acrylonitrile | Mixture of cycloadducts | Moderate | wikipedia.org |

| Chiral Allenes | Various Alkenes | Enantioenriched cycloadducts | High stereoselectivity | wikipedia.org |

[2+2+1] Cyclizations (e.g., Pauson-Khand Type)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt carbonyl complex. nih.govnih.govorganic-chemistry.org Allenes can serve as the alkene component in this reaction, leading to the formation of α,β-unsaturated cyclopentenones with an exocyclic double bond. youtube.comnih.govnih.gov This variant is known as the allenic Pauson-Khand reaction (APKR). organicreactions.org

A significant challenge in the APKR of unsymmetrical allenes like this compound is controlling the regioselectivity. libretexts.org The reaction can occur at either the proximal (internal, C3=C4) or distal (terminal, C4=C5) double bond of the allene. The choice of the transition metal catalyst has been shown to be a crucial factor in directing this selectivity. escholarship.orgacs.org

Rhodium catalysts , such as [Rh(CO)2Cl]2, typically favor reaction at the distal, less substituted double bond of the allene. organicreactions.orgescholarship.org

Molybdenum catalysts , like Mo(CO)6, tend to direct the cyclization to the proximal, more substituted double bond. organicreactions.orgescholarship.org

For this compound, the steric bulk of the t-butyl group at C2 would likely disfavor reaction at the proximal C3=C4 double bond. Therefore, a rhodium-catalyzed APKR would be expected to proceed with high selectivity at the terminal C4=C5 double bond. Conversely, a molybdenum-catalyzed reaction might be sluggish or favor the proximal bond if electronic factors overcome steric hindrance. It has been noted that 3,3-disubstituted allenes can be problematic substrates in the APKR, sometimes leading to lower yields. youtube.com However, they can undergo cycloaddition with the least substituted π-bond. youtube.com

The intramolecular version of the APKR is a powerful method for constructing bicyclic and polycyclic systems. organicreactions.orgyoutube.comnih.gov If this compound were tethered to an alkyne, it would be a suitable substrate for an intramolecular APKR, with the regioselectivity again being dependent on the choice of catalyst.

Table 2: Catalyst Control of Regioselectivity in the Allenic Pauson-Khand Reaction

| Catalyst | Preferred Allene Double Bond | Product Type | Reference |

| [Rh(CO)2Cl]2 | Distal (less substituted) | 4-Alkylidene cyclopentenone | organicreactions.orgescholarship.org |

| Mo(CO)6 | Proximal (more substituted) | α-Alkylidene cyclopentenone | organicreactions.orgescholarship.org |

| Co2(CO)8 | Varies with substrate | Mixture of regioisomers | nih.gov |

| Fe(CO)4(NMe3) | Varies with substrate | Mixture of regioisomers | nih.gov |

Transition Metal-Catalyzed Transformations

The unique electronic and structural properties of allenes make them excellent substrates for a wide range of transition metal-catalyzed transformations. The two perpendicular π-systems allow for diverse reactivity, and catalysts based on metals such as palladium, nickel, rhodium, cobalt, and copper are commonly employed. For this compound, the steric hindrance from the t-butyl group and the electronic differences between the two double bonds are expected to be key factors in determining the outcome of these reactions.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydrophosphination, Hydromagnesation)

Hydrofunctionalization involves the addition of an H-E bond (where E is a heteroatom or other group) across one of the double bonds of the allene. The regioselectivity of this addition is a primary consideration, leading to either branched or linear products.

Hydrosilylation: The addition of a silicon-hydrogen bond across an allene double bond can yield either vinylsilanes or allylsilanes. The regioselectivity is highly dependent on the catalyst and the ligands used. For 1,1-disubstituted allenes, nickel-catalyzed hydrosilylation can be controlled to produce either (Z)- or (E)-allylsilanes by tuning the steric and electronic properties of the phosphine (B1218219) ligand. nih.gov For instance, a Ni(II)-catalyzed process has been developed for the regio- and stereoselective 2,3-hydrosilylation of 1,1-disubstituted allenes. nih.gov In the case of this compound, hydrosilylation at the terminal double bond would lead to an allylsilane, a valuable synthetic intermediate. The steric bulk of the t-butyl group would likely favor addition at the less hindered C4=C5 double bond. Palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to reverse the typical regioselectivity in allene hydrosilylation to favor the formation of alkenylsilanes. nih.gov

Hydrophosphination: The addition of a P-H bond to an allene can be catalyzed by various transition metals, including iron. An iron(II) β-diketiminate complex has been shown to catalyze the hydrophosphination of various allenes. wikipedia.org For arylallenes, this reaction can produce a mixture of E-vinyl, Z-vinyl, and 1,1-disubstituted alkene products. nih.gov For this compound, the reaction with a phosphine like diphenylphosphine (HPPh2) would likely occur at the terminal double bond, potentially leading to a mixture of regioisomeric products. The relative ratios would be influenced by the catalyst and reaction conditions.

Hydromagnesation: The addition of a magnesium-hydride bond across a carbon-carbon multiple bond is a useful transformation for generating organomagnesium reagents. While the hydromagnesation of diynes has been studied, rsc.org its application to allenes is less commonly reported compared to hydrosilylation or hydroboration. The reaction would be expected to proceed via the formation of an allylmagnesium species. For this compound, addition of a magnesium hydride reagent would likely occur at the less sterically hindered terminal double bond.

Cyclooligomerization Reactions

Transition metal catalysts, particularly those based on palladium and nickel, can induce the cyclization and oligomerization of allenes. These reactions can lead to a variety of cyclic compounds, including dimers, trimers, and higher oligomers. For 1,1-disubstituted allenes, cyclooligomerization can be complex, yielding multiple products.

Palladium(0) catalysts have been used for the cycloisomerization of enallenes (molecules containing both an alkene and an allene moiety), leading to the formation of cyclopentene derivatives. nih.govresearchgate.net In the presence of a palladium catalyst, this compound could potentially undergo dimerization or trimerization. The regioselectivity of the intermolecular C-C bond formation would be influenced by steric factors, likely favoring head-to-tail or tail-to-tail coupling of the allene units to minimize steric repulsion from the t-butyl groups.

Nickel catalysts are also highly effective for allene oligomerization. The specific products formed depend on the catalyst, ligands, and reaction conditions. For example, different nickel catalysts can selectively produce cyclic dimers or trimers of allene itself. Given the steric hindrance in this compound, its cyclooligomerization might be more challenging compared to less substituted allenes, potentially favoring dimerization over higher oligomerization.

Oxidation Reactions

The two double bonds of this compound offer multiple sites for oxidation. The outcome of an oxidation reaction would depend on the reagent used and the relative reactivity of the internal versus the terminal double bond.

Epoxidation: The reaction of an allene with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), can lead to the formation of an allene oxide. wikipedia.org Allene oxides are typically unstable and can rearrange to form cyclopropanones. wikipedia.org For this compound, epoxidation could occur at either double bond. The more electron-rich, more substituted internal double bond might be expected to react faster with electrophilic oxidizing agents. However, steric hindrance from the t-butyl group could favor attack at the terminal double bond. Asymmetric epoxidation of 1,1-disubstituted terminal olefins has been achieved with high enantioselectivity using chiral ketone catalysts, suggesting that selective epoxidation of the terminal double bond of the target allene could be possible. nih.govorganic-chemistry.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O3) or hot, concentrated potassium permanganate (KMnO4) can cleave both double bonds of the allene. libretexts.orgyoutube.comyoutube.com

Ozonolysis of this compound followed by a reductive work-up (e.g., with dimethyl sulfide) would be expected to cleave both C=C bonds, yielding acetone (from the C3=C4 bond cleavage at the C2-C3 side), a ketone (from the C5 side of the C4=C5 bond), and carbon dioxide (from the central C4 carbon).

Oxidative work-up (e.g., with hydrogen peroxide) after ozonolysis would yield similar products.

Permanganate cleavage would also lead to ketones and potentially carboxylic acids if further oxidation occurs.

Allylic Oxidation: The C-H bonds adjacent to the allene system (at C6) are allylic and could be susceptible to oxidation. Palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters has been reported, which could be a potential transformation for this compound at the C6 position. nih.gov

Selective Reduction of Double Bonds

The selective reduction of one of the two double bonds in this compound presents a synthetic challenge. The choice of reducing agent and conditions would determine the outcome.

Catalytic Hydrogenation: Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas would likely reduce both double bonds, leading to the fully saturated alkane, 2,2-dimethyldecane. Achieving selective reduction of one double bond would be difficult under these conditions.

Diimide Reduction: Reduction with diimide (N2H2), which can be generated in situ from reagents like hydrazine and an oxidant or from the decomposition of azodicarboxylates, is known for its selectivity. wikipedia.orgyoutube.com Diimide generally reduces less sterically hindered double bonds more rapidly. wikipedia.orgyoutube.com Therefore, in the case of this compound, diimide would be expected to selectively reduce the terminal, less substituted C4=C5 double bond, yielding 2,2-dimethyldec-3-ene. The reaction proceeds via a syn-addition of hydrogen across the double bond. youtube.com

Table 3: Predicted Products of Selective Reactions on this compound

| Reaction Type | Reagent/Catalyst | Predicted Major Product | Selectivity Basis |

| [2+2+1] Cyclization | Alkyne, CO, [Rh(CO)2Cl]2 | 4-(pentylidene)-cyclopent-2-en-1-one derivative | Catalyst control (distal bond) |

| Hydrosilylation | HSiR3, Ni-catalyst | Allylsilane (via addition to C4=C5) | Steric hindrance |

| Epoxidation | m-CPBA | Allene oxide at C4=C5 | Steric hindrance |

| Oxidative Cleavage | 1. O3; 2. DMS | Acetone + Pentan-2-one + CO2 | Cleavage of both double bonds |

| Selective Reduction | Diimide (N2H2) | 2,2-Dimethyldec-3-ene | Steric hindrance (less substituted bond) |

Carbocyclization Reactions

Carbocyclization reactions involving allenes are a powerful method for constructing cyclic and polycyclic frameworks. Allenes can participate in these reactions through various transition-metal-catalyzed pathways, leading to the formation of five-membered or larger rings. The unique structure and versatile reactivity of allenes make them attractive substrates for such transformations. acs.org

Transition-metal-catalyzed carbocyclization reactions of allenynes (molecules containing both an allene and an alkyne moiety) have been investigated as a means to generate carbocycles and heterocycles. acs.org For instance, cobalt-catalyzed arylative carbocyclization of 1,6-allenynes with arylboronic acids has been shown to produce five-membered rings with high chemo- and stereoselectivity. acs.org In these reactions, the allene moiety acts as a two-carbon component, participating in the formation of the new ring. The mechanism often involves oxidative cyclization, migratory insertion, and reductive elimination steps, with the specific pathway influenced by the metal catalyst and the substrate structure.

Another example is the Rh(I)-catalyzed allenic carbocyclization of allene-ynes. This reaction has been studied to understand the constitutional group selectivity of the β-hydride elimination step. pitt.edu Research has shown that allenes with an appending isobutylene group can react to yield regioisomerically pure cross-conjugated trienes. pitt.edu This indicates that a coordinating alkene can be incorporated into the allene-yne substrate to control the β-hydride elimination step of the cyclization. pitt.edu

Furthermore, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with allenes demonstrate the role of substituents on the allene. Sterically encumbered allenes, such as those with terminal methyl substituents, have been found to give higher cycloadduct yields. nih.govacs.org This counterintuitive finding is attributed to the suppression of a competing allene dimerization pathway that can poison the catalyst. nih.govacs.org The steric repulsion between terminal substituents raises the energy barrier for dimerization more significantly than for the desired cycloaddition, allowing the carbocyclization to prevail. nih.gov For a molecule like this compound, the bulky dimethyl group would be expected to influence reactivity in a similar manner in catalyzed cyclization reactions.

Table 1: Examples of Metal-Catalyzed Carbocyclization Reactions of Allene Systems

| Catalyst | Allene Substrate Type | Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| Cobalt Complex | 1,6-Allenynes | Arylboronic Acids | Five-membered carbocycles | acs.org |

| [Rh(CO)₂Cl]₂ | Terminally Substituted Allenes | Vinylcyclopropanes | Seven-membered carbocycles | nih.gov |

| [Rh(cod)Cl]₂ | Activated Allenes | Alkynylidenecyclopropanes | Substituted exocyclic olefins | nih.gov |

Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful C-C bond-forming reaction that has found wide application in synthesis. ingentaconnect.com The involvement of allenes in cross-metathesis, however, presents unique challenges and opportunities. While first- and second-generation Grubbs catalysts are often ineffective for allene-allene cross-metathesis, sometimes leading only to oligomerization, recent advances have identified more suitable catalytic systems. acs.org

Phosphine-free Ru-CAAC (Cyclic (Alkyl)(Amino)Carbene) complexes have been identified as highly effective catalysts for the cross-metathesis of allenes, overcoming the limitations of more traditional ruthenium complexes. acs.org These catalysts possess the necessary steric and electronic properties to promote the desired transformation. acs.org

Ene-diene cross-metathesis provides a valuable tool for the synthesis of conjugated dienes and polyenes. ingentaconnect.com This reaction type involves the coupling of an alkene with a diene. While not directly involving an allene, the principles are relevant to allene/diene systems. The success of ene-diene CM is highly dependent on the catalyst and reaction conditions to control selectivity, as multiple products are statistically possible. ingentaconnect.comorganic-chemistry.org Second-generation catalysts, such as the Grubbs-Hoveyda catalyst, have shown significant utility in promoting these reactions, even allowing for the synthesis of sterically demanding or highly functionalized olefins. ingentaconnect.comorganic-chemistry.org

Specifically, the cross-metathesis of terminal alkenes with dienyl esters can proceed with high E-selectivity at the newly formed double bond while retaining the geometry of the spectator double bond. nih.gov The steric bulk of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst can significantly affect the efficiency of CM reactions, especially with sterically hindered olefins. organic-chemistry.org For the formation of disubstituted olefins with bulky allylic substituents, catalysts with smaller NHC ligands (e.g., bearing N-tolyl groups) are often more efficient than those with bulkier ligands (e.g., N-mesityl groups). organic-chemistry.org This principle would be highly relevant for predicting the outcome of cross-metathesis involving this compound, where the sterically demanding 2,2-dimethylpropylidene moiety would influence catalyst choice and efficiency.

Table 2: Catalyst Performance in Cross-Metathesis of Sterically Hindered Olefins

| Catalyst Type | NHC Ligand Substituent | Yield in Disubstituted Olefin Formation | Yield in Trisubstituted Olefin Formation | Reference |

|---|---|---|---|---|

| Phosphine-containing (e.g., Grubbs I) | N/A | Low | Low | organic-chemistry.org |

| Phosphine-free (e.g., Grubbs II) | N-Mesityl (bulkier) | Moderate | High | organic-chemistry.org |

| Phosphine-free (Modified Grubbs II) | N-Tolyl (smaller) | High | Moderate | organic-chemistry.org |

Other Notable Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com Allenes are known to participate in a variety of these transformations, including cycloadditions, sigmatropic rearrangements, and ene reactions. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): The most well-known pericyclic reaction is the Diels-Alder reaction, a [4π+2π] cycloaddition between a conjugated diene and a dienophile. msu.edulibretexts.org One of the double bonds of an allene can act as the 2π component (the dienophile). In the case of this compound, it could react with a diene like butadiene. The reaction can proceed through either a concerted or a stepwise radical mechanism. nih.gov Computational studies on the reaction of allene with butadiene have indicated a single ambimodal transition state that can lead to either the concerted [4+2] cycloadduct or a diradical intermediate, which can subsequently form either the [4+2] or a [2+2] adduct. nih.gov The bulky substituent at the C2 position of this compound would likely influence the regioselectivity and stereoselectivity of the cycloaddition.

[2+2] Cycloadditions: Allenes can also undergo [2+2] cycloadditions. nih.gov As mentioned, the reaction of allenes with dienes can sometimes yield [2+2] adducts, often in competition with the Diels-Alder reaction. nih.gov These reactions may proceed through a diradical intermediate. acs.org In some cases, a formal [2+2] adduct can be an intermediate that undergoes a subsequent Cope rearrangement to give the thermodynamically more stable Diels-Alder product. nih.govacs.org

Sigmatropic Rearrangements: Allenes are known to participate in sigmatropic rearrangements, such as [1,n]-, nih.govacs.org-, and nih.govnih.gov-shifts. nih.gov The Cope rearrangement, a nih.govnih.gov sigmatropic rearrangement of 1,5-dienes, is a prominent example of this reaction class. msu.edu While this compound itself is not a 1,5-diene, allenes can be components in molecules that are poised to undergo such rearrangements, influencing the synthesis and reactivity of complex systems.

Ene Reactions: The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a double or triple bond (the "enophile"). The reaction involves the transfer of the allylic hydrogen and the formation of two new sigma bonds. Allenes can serve as the enophile component in these reactions.

Theoretical and Computational Studies of 2,2 Dimethyldeca 3,4 Diene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structure, bonding, and reactivity. For 2,2-Dimethyldeca-3,4-diene and its analogues, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to model the behavior of these molecules at the atomic and electronic levels.

Investigation of Electronic Structure and Bonding

The electronic structure of an allene (B1206475), characterized by its cumulated double bonds, is a key determinant of its chemical properties. In this compound, the central carbon of the allene group is sp-hybridized, while the two adjacent carbons are sp²-hybridized. This arrangement results in two perpendicular π-systems, a unique feature that governs the molecule's geometry and reactivity.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the bonding in these systems. These calculations reveal the electron density distribution and the extent of orbital overlap. For instance, in substituted allenes, the π-bonds are not perfectly orthogonal, and this deviation can be quantified through computational models. The substituents on the allenic backbone, such as the tert-butyl group at the C2 position and the hexyl group at the C5 position of this compound, can influence the electron distribution and the energies of the molecular orbitals.

Computational studies on analogous systems, like substituted acenes, show that bulky substituents can induce a helical twist in the molecular backbone, which in turn affects their electronic properties. While this compound is not an acene, the principle that substituents impact electronic structure is broadly applicable. The tert-butyl group, in particular, can exert significant steric and electronic effects.

Table 1: Representative Calculated Electronic Properties of a Substituted Allene Analogue

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 0.3 D |

Note: The values in this table are representative and based on DFT calculations for structurally similar allenes. They are intended to provide an illustrative example of the type of data obtained from quantum chemical calculations.

Conformation and Geometry Optimization

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its reactivity and physical properties. For a chiral allene like this compound, understanding its conformational preferences is particularly important. Geometry optimization is a computational technique used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Due to the orthogonal nature of the π-bonds, the substituents at the ends of the allene are in perpendicular planes. This leads to the possibility of axial chirality if the substituents on each of the terminal carbons are different. In this compound, the C4 and C5 carbons are part of the allenic system. The chirality arises from the substitution pattern around the C3=C4=C5 axis.

Computational methods can be used to calculate the rotational barriers around single bonds and to identify the lowest energy conformers. For the hexyl group in this compound, multiple conformations are possible due to rotation around the C-C single bonds. Conformational analysis helps to identify the most populated conformers at a given temperature.

Table 2: Selected Optimized Geometrical Parameters for a Chiral Allene Analogue

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C3=C4 | 1.31 Å |

| Bond Length | C4=C5 | 1.31 Å |

| Bond Length | C2-C3 | 1.51 Å |

| Bond Length | C5-C6 | 1.50 Å |

| Bond Angle | C3=C4=C5 | 178.5° |

| Dihedral Angle | H-C3-C5-H | 90.2° |

Note: These values are hypothetical and representative of typical bond lengths and angles in substituted allenes as determined by geometry optimization calculations.

Transition State Analysis for Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For allenes like this compound, a common reaction is cycloaddition, such as the Diels-Alder reaction where the allene can act as the dienophile. nih.gov Computational studies of the reaction of allene with dienes like butadiene have shown that the reaction can proceed through either a concerted or a stepwise mechanism. nih.govacs.org In the concerted pathway, bond breaking and bond formation occur simultaneously in a single transition state. In a stepwise mechanism, the reaction proceeds through one or more intermediates.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. For the cycloaddition of allene with benzene, a concerted [4+2] cycloaddition has been computationally studied, and the transition state has been characterized. nih.govacs.org The activation barrier for such reactions is influenced by the substituents on both the allene and the diene.

Table 3: Calculated Activation Energies for a Representative Allene Cycloaddition Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted [4+2] Cycloaddition | TS1 | 25.8 |

| Stepwise (Diradical Intermediate) | TS2 | 31.2 |

Note: The data in this table are illustrative and based on computational studies of cycloaddition reactions involving allene analogues. They are meant to exemplify the type of information obtained from transition state analysis.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting various types of molecular spectra, including NMR, IR, and Raman. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the relationship between structure and spectroscopic properties.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data. This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. rsc.orgunito.it For allenes, the characteristic asymmetric C=C=C stretching mode typically appears in the IR spectrum around 1950 cm⁻¹. Computational predictions can help to assign this and other vibrational bands to specific molecular motions.

Table 4: Predicted ¹³C NMR Chemical Shifts and IR Vibrational Frequencies for an Allene Analogue

| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| C2 (quaternary) | 35 |

| C3 | 95 |

| C4 (allenic central) | 210 |

| C5 | 100 |

| C=C=C asymmetric stretch | 1955 |

| C-H stretch | 2950-3050 |

Note: The values presented are representative and based on DFT calculations for molecules with similar structural features. They serve as an example of the application of computational methods in spectroscopy.

Applications in Advanced Organic Synthesis and Materials Science

As Chiral Building Blocks and Intermediates

While chiral allenes, in general, are valuable building blocks in asymmetric synthesis due to their axial chirality, no literature was found that specifically describes the use of 2,2-Dimethyldeca-3,4-diene for this purpose. The synthesis of complex chiral molecules often relies on the unique stereochemical properties of allenes, but there are no documented examples involving this specific compound. nih.govnih.gov

Asymmetric Synthesis of Complex Organic Molecules

The broader field of asymmetric synthesis frequently employs chiral building blocks to construct complex molecules with high stereoselectivity. nih.govmdpi.com However, there is no research available detailing the application of this compound as a precursor or intermediate in the asymmetric synthesis of any complex organic molecules.

Synthesis of Natural Products (e.g., Allene-Containing Structures)

Numerous natural products feature an allene (B1206475) moiety, and their synthesis is an active area of research. nih.govrsc.orgresearchgate.net These synthetic strategies often involve the creation of the allene structure through various chemical transformations. nih.govorganic-chemistry.org Despite the importance of allenes in natural product synthesis, there are no published reports on the use of this compound in the synthesis of any allene-containing natural products.

As Ligands in Organometallic Catalysis

Chiral dienes are a significant class of ligands in organometallic catalysis, valued for their ability to induce high levels of enantioselectivity in various reactions. nih.govnih.govunito.it These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalytic transformation. uea.ac.uknih.gov However, the use of this compound as a ligand in any form of organometallic catalysis has not been reported.

Chiral Diene Ligands in Asymmetric Catalysis

The development of novel chiral diene ligands is crucial for advancing asymmetric catalysis. armchemfront.comsigmaaldrich.com Significant research has focused on designing and synthesizing dienes that are effective in transition metal-catalyzed reactions. nih.gov

Rhodium-Catalyzed Asymmetric Transformations

Rhodium complexes bearing chiral diene ligands are particularly effective in asymmetric 1,4-addition reactions and other carbon-carbon bond-forming transformations. organic-chemistry.orgthieme-connect.com The electronic and steric properties of the diene ligand are critical for achieving high catalytic activity and enantioselectivity. scispace.com There is no evidence of this compound being used in any rhodium-catalyzed asymmetric transformation.

Palladium-Catalyzed Asymmetric Transformations

While less common than rhodium, palladium catalysts with chiral diene ligands have also been explored for asymmetric reactions, such as Suzuki-Miyaura coupling to create axially chiral biaryls. acs.orgresearchgate.net The application of this compound in palladium-catalyzed asymmetric transformations has not been documented.

Iron-Catalyzed Asymmetric Transformations

Extensive searches of chemical databases and academic journals did not yield any studies or reports on the use of this compound in iron-catalyzed asymmetric transformations. While the field of iron-catalyzed reactions of unsaturated systems, including dienes and allenes, is an active area of research, no literature specifically mentions this compound as a substrate, ligand, or product in such transformations.

Role in Polymer Chemistry (as Monomers)

No studies were found that investigate or describe the use of this compound as a monomer in polymer chemistry. General research on diene and allene polymerization exists, but this specific compound is not mentioned as a monomer for the synthesis of homopolymers or copolymers.

Isolation from Natural Sources

There are no reports in the literature on natural product chemistry that document the isolation of this compound from any natural source, including plants, animals, or microorganisms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Dimethyldeca-3,4-diene in a laboratory setting?

- Methodological Answer : The synthesis of conjugated dienes like this compound typically involves alkyne dimerization or Wittig-type reactions. For example, using a nickel-catalyzed coupling of terminal alkynes under controlled conditions can yield allenes. Steric effects from the dimethyl groups require careful optimization of reaction temperatures (e.g., 60–80°C) and catalyst loadings (e.g., 5–10 mol% NiCl₂) to avoid side reactions. Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (argon/nitrogen glovebox) to prevent oxidation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Storage : Store in amber glass vials at –20°C to minimize thermal degradation. Add stabilizers like BHT (0.1% w/w) if long-term storage (>6 months) is required. Avoid contact with strong acids/bases to prevent polymerization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze coupling patterns (e.g., allylic protons at δ 2.1–2.5 ppm, allenic protons at δ 4.8–5.2 ppm) to confirm the conjugated diene structure.

- IR Spectroscopy : Look for C=C stretching vibrations near 1650 cm⁻¹.

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (70 eV) to confirm molecular ion peaks (expected m/z: ~166 for C₁₂H₂₂) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from the dimethyl groups influence the reaction pathways of this compound?

- Methodological Answer : The geminal dimethyl groups introduce significant steric hindrance, directing regioselectivity in reactions. For example, in Diels-Alder reactions, the bulky substituents favor endo transition states. Computational modeling (DFT at B3LYP/6-31G* level) can predict orbital orientations and transition-state geometries. Experimental validation via kinetic studies (e.g., monitoring reaction rates at 25–50°C) is critical to confirm computational predictions .

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

- Methodological Answer :

- NOE (Nuclear Overhauser Effect) : Irradiating protons on the dimethyl groups (δ 1.0–1.2 ppm) can reveal spatial proximity to allenic protons, confirming cis/trans configurations.

- ¹³C DEPT-135 : Differentiates between CH₃ and CH₂ groups adjacent to the allene, aiding in stereochemical assignment.

- J-coupling analysis : Coupling constants (J = 8–12 Hz for trans-allenes vs. <5 Hz for cis) provide additional evidence .

Q. What computational approaches are used to predict the reactivity of conjugated dienes like this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the M06-2X/cc-pVTZ level to evaluate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction pathways using OPLS-AA force fields.

- QTAIM Analysis : Map bond critical points to assess electron density distribution in the allene system .

Q. What strategies resolve contradictions in experimental data regarding the compound's thermal stability?

- Methodological Answer :

- Controlled Replication : Repeat thermogravimetric analysis (TGA) under varying heating rates (1–10°C/min) to identify kinetic vs. thermodynamic decomposition pathways.

- In Situ FTIR : Monitor degradation products (e.g., aldehydes or ketones) in real-time to correlate mass loss with chemical changes.

- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 2,4-dimethylpenta-1,4-diene) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.